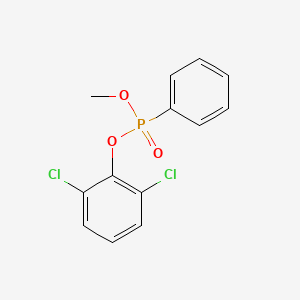
7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one: is a chemical compound with the molecular formula C16H17NO3 It is a derivative of benzazepine, characterized by the presence of methoxy groups at the 7th and 8th positions and a phenyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with phenylmagnesium bromide, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its structural similarity to benzodiazepines suggests potential anxiolytic, anticonvulsant, and sedative properties .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its role in the production of bradycardic agents and isoform-selective f-current blockers highlights its industrial significance .
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to GABA-A receptors in the central nervous system, similar to benzodiazepines. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, the compound may interact with ion channels and neurotransmitter receptors, modulating neuronal activity and producing therapeutic effects.
Comparación Con Compuestos Similares
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: A closely related compound with similar structural features but lacking the phenyl group at the 5th position.
Benzodiazepines: A class of compounds with a similar core structure, widely used for their anxiolytic and sedative effects.
Uniqueness: 7,8-Dimethoxy-5-phenyl-1,3-dihydro-2H-3-benzazepin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and pharmacological properties. The presence of methoxy groups and a phenyl ring enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate for drug development .
Propiedades
Número CAS |
78533-15-0 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
7,8-dimethoxy-5-phenyl-1,3-dihydro-3-benzazepin-2-one |
InChI |
InChI=1S/C18H17NO3/c1-21-16-8-13-9-18(20)19-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
Clave InChI |
SEPIDTQHTMIYQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(=O)NC=C2C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


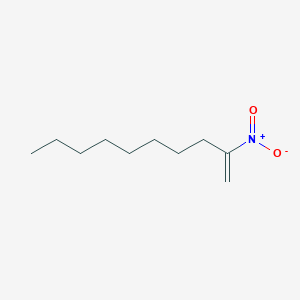
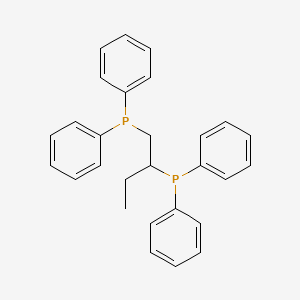

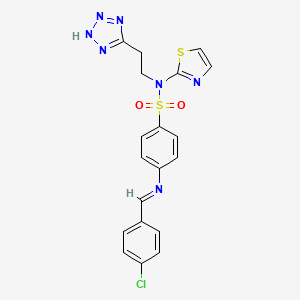
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)

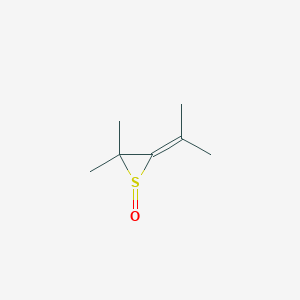


![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
